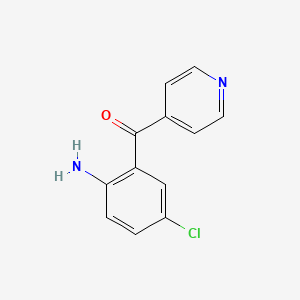
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone
Vue d'ensemble
Description
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and a pyridinyl group attached to a methanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloroaniline with isonicotinonitrile in the presence of boron trichloride (BCl3) and aluminum trichloride (AlCl3) in dichloromethane (DCM) at temperatures ranging from 0°C to 45°C. The reaction is carried out for approximately 16 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
- (2-Amino-5-chlorophenyl)(pyridin-3-yl)methanone
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-4-chlorophenyl)(pyridin-4-yl)methanone
Comparison:
- Structural Differences: The position of the pyridinyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Features: (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can affect its interaction with biological targets and its overall chemical reactivity.
Propriétés
Numéro CAS |
105192-42-5 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
Clé InChI |
FPRZFKUEVICJMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













